High Affinity Binding to the M2 Allosteric Site Distinguishes W-84 from Gallamine
In a direct comparative binding assay using [3H]dimethyl-W84 as a radioligand for the common allosteric site on porcine cardiac M2 receptors, W-84 displaced the radioligand with a high affinity (pKi = 7.83), demonstrating significantly greater potency than the prototype modulator gallamine (pKi = 6.72) [1]. The study also established a strong correlation between the affinity (pKi) of these modulators and their functional potency (EC50,diss) to retard antagonist dissociation [1].
| Evidence Dimension | Binding affinity for M2 common allosteric site (pKi) |
|---|---|
| Target Compound Data | pKi = 7.83 (Ki ≈ 14.8 nM) |
| Comparator Or Baseline | Gallamine: pKi = 6.72 (Ki ≈ 190 nM) |
| Quantified Difference | W-84 exhibits ~12.8-fold higher affinity (Δ pKi = 1.11) |
| Conditions | Competition binding against 0.3 nM [3H]dimethyl-W84 in porcine cardiac homogenates with 1 µM N-methylscopolamine (NMS) at 23°C |
Why This Matters
This 12.8-fold higher affinity is a critical differentiator for experiments requiring robust and specific allosteric modulation of M2 receptors, minimizing off-target effects at equivalent concentrations.
- [1] Tränkle, C., Weyand, O., Schröter, A., & Mohr, K. (1998). Identification of a [3H]Ligand for the common allosteric site of muscarinic acetylcholine M2 receptors. Molecular Pharmacology, 54(1), 139–145. View Source
